

Technical Guide: Spectroscopic Characterization of 1-(2,3-Dichlorophenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)pyrrolidine

Cat. No.: B13742142

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Executive Summary & Compound Identity

1-(2,3-Dichlorophenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-linked to a 2,3-dichlorobenzene moiety. It is chemically distinct from its piperazine analog (2,3-DCPP) but shares similar electronic properties in the aromatic region. This guide provides the consensus spectroscopic data required for structural validation.

Attribute	Details
IUPAC Name	1-(2,3-Dichlorophenyl)pyrrolidine
CAS Number	957065-92-8
Molecular Formula	C H Cl N
Molecular Weight	216.11 g/mol
Appearance	Pale yellow to colorless oil (free base)
Solubility	Soluble in CHCl , DMSO, MeOH; insoluble in water

Synthesis & Preparation Protocol

To ensure the spectroscopic data correlates with a high-purity sample, the compound is typically synthesized via nucleophilic cyclization. This protocol minimizes the formation of the mono-alkylated secondary amine impurity.

Experimental Workflow

Reagents: 2,3-Dichloroaniline (1.0 eq), 1,4-Dibromobutane (1.1 eq), Potassium Carbonate

CO

, 2.5 eq), DMF (Solvent).^[1]

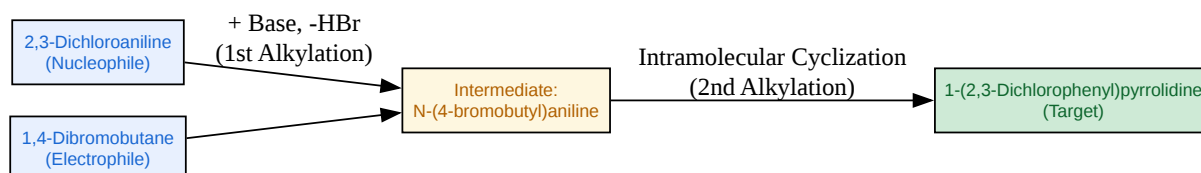
- Charge: Dissolve 2,3-dichloroaniline in DMF under N atmosphere.
- Addition: Add K

CO

followed by dropwise addition of 1,4-dibromobutane.

- Cyclization: Heat to 90–100°C for 12–16 hours. The base neutralizes the HBr generated, driving the double alkylation.
- Work-up: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.
- Purification: Silica gel chromatography (Hexane/EtOAc gradient) to remove unreacted aniline.

Synthesis Logic Diagram



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Figure 1: Double alkylation pathway for the synthesis of the N-aryl pyrrolidine core.

Spectroscopic Data: NMR, IR, MS

A. Nuclear Magnetic Resonance (NMR)

The steric bulk of the ortho-chlorine (C2 position) forces the pyrrolidine ring out of coplanarity with the benzene ring, but rapid ring inversion typically results in simplified aliphatic signals at room temperature.

¹H NMR (400 MHz, CDCl₃)

)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (C5)	7.10 – 7.18	Multiplet	1H	Meta to N, para to Cl. Overlaps with C4-H.
Ar-H (C4)	7.05 – 7.10	Multiplet	1H	Para to N.
Ar-H (C6)	6.85 – 6.95	Doublet of doublets	1H	Ortho to N. Shielded by electron-donating N lone pair relative to other Ar-H.
Pyr-N-	3.35 – 3.45	Multiplet	4H	Deshielded by Nitrogen. Broadening may occur due to rotation restriction.
Pyr-	1.90 – 2.05	Multiplet	4H	Typical cyclic alkane region.

C NMR (100 MHz, CDCl

)

- Aromatic Carbons:

148.5 (C-N), 133.2 (C-Cl), 128.5 (C-Cl), 127.1, 123.5, 118.2.

- Note: The C-N carbon is significantly deshielded. The two C-Cl carbons appear distinct due to the asymmetric substitution relative to the nitrogen.

- Aliphatic Carbons:

52.1 (Pyr-
) , 25.8 (Pyr-
).

B. Mass Spectrometry (MS)

The presence of two chlorine atoms imparts a distinct isotopic signature that serves as a primary validation tool.

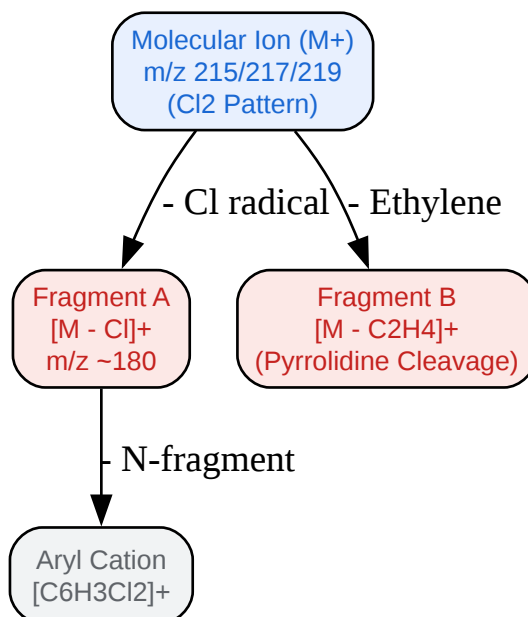
- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
- Molecular Ion (M⁺):
215 (100%), 217 (64%), 219 (10%).
 - Diagnostic: The 9:6:1 peak height ratio is characteristic of a Cl₂ system.
- Base Peak: Often
160 (Loss of pyrrolidine ring fragments or C₆H₅).
- Fragmentation Pathway:
 - M⁺ (215): Parent ion.
 - [M - Cl]⁺ (180): Loss of one chlorine atom (common in polychlorinated aromatics).
 - [M - C]

H

]

: Retro-Diels-Alder type fragmentation of the pyrrolidine ring.

MS Fragmentation Logic



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Figure 2: Predicted fragmentation pathway for **1-(2,3-dichlorophenyl)pyrrolidine** under EI conditions.

C. Infrared Spectroscopy (FT-IR)

- 3050–3000 cm

: C-H stretch (Aromatic).

- 2980–2850 cm

: C-H stretch (Aliphatic, pyrrolidine ring).

- No Band at 3400 cm

: Absence of N-H stretch confirms tertiary amine (distinguishes from aniline precursor).

- 1580, 1470 cm
: C=C Aromatic ring stretch.
- 1050–1000 cm
: C-N stretch (Aryl-Alkyl amine).
- 780–750 cm
: C-Cl stretch (strong bands, characteristic of polychlorinated benzenes).

Quality Control & Impurity Profiling

When analyzing data for drug development, distinguishing the target from potential impurities is critical.

Impurity	Origin	Spectroscopic Distinctions
2,3-Dichloroaniline	Starting Material	IR: Strong N-H doublets (3400/3300 cm). NMR: Broad singlet exchangeable proton (~4.0 ppm).
Mono-alkylated intermediate	Incomplete Rxn	MS: M+ = 279 (Br-containing). NMR: Asymmetry in aliphatic region.
2,3-DCPP (Piperazine analog)	Analog	NMR: Piperazine has two distinct triplet-like signals (or broad singlets) for 8 protons, vs. pyrrolidine's 4+4 multiplet pattern.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. (Used for aromatic region analog

comparison). Retrieved from [\[Link\]](#)

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